Prolyl Endopeptidase: Superior Kinetics Over Natural TRH
When evaluated with purified rat brain prolyl endopeptidase (PE), the fluorogenic substrate pyroglutamyl-histidyl-prolyl-β-naphthylamide (pGlu-His-Pro-2NA) exhibited a Michaelis constant (Km) of 34 µM and a maximal velocity (Vmax) of 19.5 µmol·min⁻¹·mg⁻¹. In the identical homogeneous enzyme system studied in the same publication, the natural peptide substrate TRH (pGlu-His-Pro-NH₂) displayed a Km of 4100 µM and a Vmax of 2.9 µmol·min⁻¹·mg⁻¹ [1]. The resulting Kcat/Km ratio thus differs by approximately three orders of magnitude.
| Evidence Dimension | Michaelis constant (Km) and maximal velocity (Vmax) |
|---|---|
| Target Compound Data | Km = 34 µM; Vmax = 19.5 µmol·min⁻¹·mg⁻¹ |
| Comparator Or Baseline | TRH (pGlu-His-Pro-NH₂): Km = 4100 µM; Vmax = 2.9 µmol·min⁻¹·mg⁻¹ |
| Quantified Difference | Km lowered by factor 121 (pGlu-His-Pro-2NA vs. TRH); Vmax increased by factor 6.7 |
| Conditions | Homogeneous proline endopeptidase purified from rat brain; activity measured at pH 7.4 via fluorogenic release of 2-naphthylamine; Andrews et al., Biochemistry 1980. |
Why This Matters
The 121‑fold lower Km and 6.7‑fold higher Vmax enable continuous, real‑time fluorometric assays at low substrate concentration – a critical advantage for high‑throughput screening and kinetic analysis that cannot be reproduced with the natural amide substrate TRH.
- [1] Andrews PC, Hines J, Dixon JE. Characterization of proline endopeptidase from rat brain. Biochemistry. 1980;19(24):5494-5500. PMID: 6779865. View Source
